Tert-butyl 2-(piperidine-1-carbonyl)morpholine-4-carboxylate
Description
Tert-butyl 2-(piperidine-1-carbonyl)morpholine-4-carboxylate (CAS: 2415553-21-6) is a heterocyclic compound featuring a morpholine core substituted with a piperidine-1-carbonyl group at the 2-position and a tert-butyl carboxylate moiety at the 4-position. Its molecular formula is C₁₅H₂₆N₂O₄, with a molecular weight of 298.3779 g/mol . This unique architecture makes it a valuable intermediate in pharmaceutical and organic synthesis, particularly for modulating solubility, bioavailability, and target binding in drug discovery.
Properties
IUPAC Name |
tert-butyl 2-(piperidine-1-carbonyl)morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-15(2,3)21-14(19)17-9-10-20-12(11-17)13(18)16-7-5-4-6-8-16/h12H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVLGMGGPRNRPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C(=O)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(piperidine-1-carbonyl)morpholine-4-carboxylate typically involves the reaction of tert-butyl 4-(piperidin-1-ylcarbonyl)morpholine-4-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl group. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(piperidine-1-carbonyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group or other substituents are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications that can lead to new compounds with distinct properties.
Biology
Research has investigated the interactions of tert-butyl 2-(piperidine-1-carbonyl)morpholine-4-carboxylate with biological macromolecules. Its potential biological activities include:
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which can alter metabolic pathways.
- Receptor Modulation : It may bind to receptors, influencing signal transduction processes.
Medicine
This compound is explored as a pharmaceutical intermediate , particularly in drug development targeting various diseases.
Industry
In industrial applications, this compound is utilized in developing new materials and chemical processes due to its versatile chemical properties.
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Effects : Preliminary studies have shown that the compound can inhibit cell proliferation in cancer cell lines. For instance, it demonstrated an IC50 value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating strong inhibitory effects compared to standard chemotherapeutics like 5-Fluorouracil.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
- Neuroprotective Effects : Some investigations suggest neuroprotective benefits through mechanisms involving oxidative stress reduction.
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on breast cancer cells. The results indicated an IC50 value of approximately 0.126 μM, demonstrating strong inhibitory effects on cell proliferation compared to standard chemotherapeutics like 5-Fluorouracil.
Case Study 2: Enzyme Interaction
In another investigation, the compound was tested for its ability to inhibit matrix metalloproteinases (MMPs), which play a critical role in cancer metastasis. The findings revealed significant inhibition of MMP-2 and MMP-9 activities, suggesting that the compound could hinder metastatic processes in cancer.
Mechanism of Action
The mechanism of action of tert-butyl 2-(piperidine-1-carbonyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Data for Tert-Butyl Carboxylate Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity | Rf Value (Solvent System) | HRMS [M+H]⁺ |
|---|---|---|---|---|---|---|---|
| This compound (Target) | 2415553-21-6 | C₁₅H₂₆N₂O₄ | 298.3779 | Morpholine, piperidine-1-carbonyl | Not reported | Not reported | Not reported |
| Tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate (10) | Not reported | C₁₇H₂₂ClNO₃ | 322.1203 | Piperidine, 4-chlorobenzoyl | Not reported | 0.19 (4:1 PE/EtOAc) | 322.1203 |
| Tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate | 333986-05-3 | C₁₆H₂₄N₂O₃ | 292.38 | Piperidine, hydroxypyridinylmethyl | 95% | Not reported | Not reported |
| Tert-butyl 4-(4-methoxybenzenesulfonyl)piperidine-1-carboxylate | 333987-01-2 | C₁₇H₂₅NO₅S | 355.4491 | Piperidine, 4-methoxybenzenesulfonyl | Not reported | Not reported | Not reported |
| Tert-butyl 4-(6-methoxy-5-(pyrimidine-4-carboxamido)-2H-indazol-2-yl)piperidine-1-carboxylate | Not reported | C₂₃H₂₈N₆O₄ | 454.50 | Piperidine, indazolyl, pyrimidine carboxamide | 99.99% | Not reported | 454.5 (MS, ESI) |
Substituent Effects on Molecular Weight and Polarity
- Morpholine vs. Piperidine Backbone : The target compound’s morpholine ring introduces an oxygen atom, reducing its molecular weight compared to piperidine-based analogs (e.g., 298.38 vs. 322.12 for compound 10 ). The oxygen atom may enhance polarity and hydrogen-bonding capacity, influencing solubility .
- Electron-Withdrawing Groups : Compounds with electron-withdrawing substituents (e.g., 4-chlorobenzoyl in 10 ) exhibit higher molecular weights and lower Rf values (0.19 in 4:1 PE/EtOAc), indicative of increased polarity . In contrast, bulky tert-butyl and sulfonyl groups (e.g., 355.45 g/mol for the methoxybenzenesulfonyl derivative) significantly elevate molecular weight .
Purity and Analytical Characterization
- Spectroscopic Data : HRMS and NMR are widely used for validation. For example, compound 10 is confirmed via HRMS ([M+H]⁺ = 322.1203) and ¹H/¹³C NMR, while the target compound’s characterization data remain unreported in the provided evidence .
Biological Activity
Tert-butyl 2-(piperidine-1-carbonyl)morpholine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological mechanisms, and research findings associated with this compound, providing a comprehensive overview supported by data tables and relevant studies.
This compound can be synthesized through various methods involving the reaction of piperidine derivatives with morpholine and tert-butyl chloroformate. The synthesis typically employs solvents such as dichloromethane or tetrahydrofuran, with bases like triethylamine acting as catalysts to enhance yield and purity .
Chemical Properties:
| Property | Value |
|---|---|
| CAS No. | 1251016-09-7 |
| Molecular Formula | C14H26N2O3 |
| Molecular Weight | 270.37 g/mol |
| IUPAC Name | tert-butyl 4-morpholin-2-ylpiperidine-1-carboxylate |
| Purity | ≥95% |
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound's mechanism may include:
- Enzyme Inhibition: The compound can inhibit specific enzymes, leading to altered metabolic pathways.
- Receptor Modulation: It may bind to receptors, affecting signal transduction processes that influence cellular responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Effects: Preliminary studies suggest that the compound may inhibit cell proliferation in cancer cell lines, showcasing potential as an anticancer agent. For instance, it has been observed to exert cytotoxic effects on MDA-MB-231 triple-negative breast cancer cells while displaying lower toxicity towards normal cells .
- Anti-inflammatory Properties: The compound's ability to modulate inflammatory pathways has been noted, indicating potential applications in treating inflammatory diseases.
- Neuroprotective Effects: Some studies have suggested that this compound may provide neuroprotective benefits, possibly through mechanisms involving oxidative stress reduction.
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on breast cancer cells. The results indicated an IC50 value of approximately , demonstrating strong inhibitory effects on cell proliferation compared to standard chemotherapeutics like 5-Fluorouracil .
Case Study 2: Enzyme Interaction
In another investigation, the compound was tested for its ability to inhibit matrix metalloproteinases (MMPs), which are critical in cancer metastasis. The findings revealed significant inhibition of MMP-2 and MMP-9 activities, suggesting that the compound could hinder metastatic processes in cancer .
Comparative Analysis
To further understand the uniqueness of this compound, a comparison with similar compounds is useful:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| Tert-butyl 4-(morpholin-2-yl)piperidine-1-carboxylate | Anticancer | 0.126 |
| Tert-butyl 4-acetylpiperidine-1-carboxylate | Moderate cytotoxicity | Not specified |
| N-Boc-4-piperidineacetaldehyde | Limited biological activity | Not specified |
Q & A
Basic: What synthetic routes are commonly employed to prepare tert-butyl 2-(piperidine-1-carbonyl)morpholine-4-carboxylate?
Methodological Answer:
The synthesis typically involves coupling a morpholine-4-carboxylate precursor with a piperidine derivative. Key steps include:
- Protection/Deprotection: Use of tert-butoxycarbonyl (Boc) groups to protect amine functionalities during synthesis, ensuring regioselectivity .
- Coupling Reactions: Employing reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with catalytic 4-dimethylaminopyridine (DMAP) to form the carbonyl linkage between morpholine and piperidine .
- Solvent Systems: Reactions are conducted in anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) under inert atmospheres to prevent hydrolysis .
Validation: Reaction progress is monitored via thin-layer chromatography (TLC) or GC-MS, with final purification by column chromatography .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and Boc-group integrity. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR .
- Mass Spectrometry (MS): High-resolution MS (e.g., TOF-MS) validates molecular weight (e.g., calculated vs. observed m/z for C₁₆H₂₇N₂O₄) .
- FTIR Spectroscopy: Peaks at ~1700 cm⁻¹ confirm carbonyl (C=O) stretches from both the carbamate and piperidine moieties .
Advanced: How can stereochemical control be achieved during synthesis?
Methodological Answer:
- Chiral Auxiliaries: Use of enantiopure starting materials (e.g., (S)- or (R)-morpholine derivatives) to control stereocenters .
- Crystallographic Analysis: Tools like SHELXL refine crystal structures to resolve stereochemical ambiguities. Hydrogen-bonding patterns (e.g., graph-set analysis) guide conformational preferences .
- Dynamic Kinetic Resolution: Optimize reaction conditions (e.g., temperature, solvent polarity) to favor one enantiomer via reversible intermediates .
Advanced: How should researchers address conflicting toxicity data in safety assessments?
Methodological Answer:
- Tiered Testing: Conduct in vitro assays (e.g., Ames test for mutagenicity) followed by in vivo acute toxicity studies in model organisms, as full toxicological profiles are often incomplete for research compounds .
- Read-Across Analysis: Compare with structurally similar compounds (e.g., tert-butyl piperidine derivatives) to infer hazards, noting discrepancies in substituent effects (e.g., fluorosulfonyl vs. methyl groups) .
- Precautionary Measures: Default to strict PPE protocols (respirators, gloves) and engineering controls (fume hoods) until data gaps are resolved .
Advanced: What role does this compound play in drug discovery pipelines?
Methodological Answer:
- Bioisostere Design: The morpholine-piperidine scaffold mimics peptide backbones, enhancing metabolic stability in protease inhibitors .
- Covalent Inhibitors: The carbonyl group may form reversible interactions with nucleophilic residues (e.g., cysteine in kinases), validated via LC-MS/MS to track protein adducts .
- SAR Studies: Systematic modification of substituents (e.g., replacing tert-butyl with methylsulfonyl) optimizes target affinity and solubility .
Advanced: How is crystallography utilized to resolve structural ambiguities?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Use SHELX programs for structure solution and refinement. Key metrics (e.g., R-factors < 5%) ensure accuracy .
- ORTEP Diagrams: Visualize thermal ellipsoids to assess bond-length/bond-angle anomalies, critical for confirming the piperidine-morpholine linkage .
- Hirshfeld Surfaces: Analyze intermolecular interactions (e.g., C–H···O bonds) to predict packing efficiency and stability .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE Requirements: Nitrile gloves, safety goggles, and NIOSH-approved respirators to prevent dermal/ocular/respiratory exposure .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses due to potential hydrolysis .
- Ventilation: Use fume hoods with >100 fpm face velocity during synthesis or weighing .
Advanced: How can computational modeling predict its reactivity in novel reactions?
Methodological Answer:
- DFT Calculations: Optimize transition states (e.g., for nucleophilic acyl substitutions) using Gaussian or ORCA software. Compare HOMO/LUMO energies to identify electrophilic hotspots .
- MD Simulations: Simulate solvation effects (e.g., in DMSO vs. THF) to predict reaction rates and byproduct formation .
Advanced: What strategies optimize reaction yields in scale-up syntheses?
Methodological Answer:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to accelerate coupling steps, monitoring via in situ IR spectroscopy .
- Flow Chemistry: Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., Boc deprotection with TFA) .
- Design of Experiments (DoE): Use factorial designs to optimize variables (e.g., stoichiometry, temperature) and minimize side reactions .
Advanced: How do environmental conditions affect its stability in long-term storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
